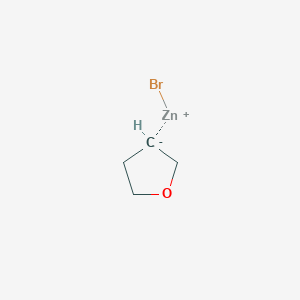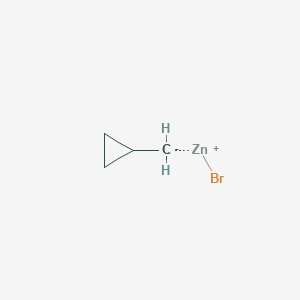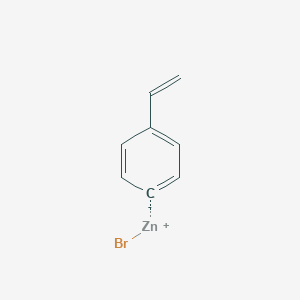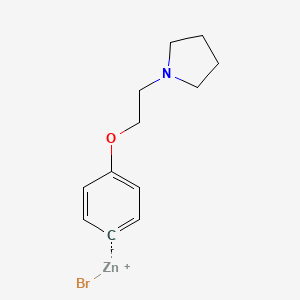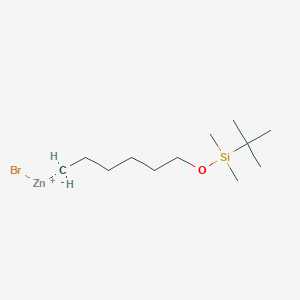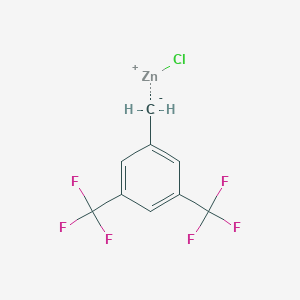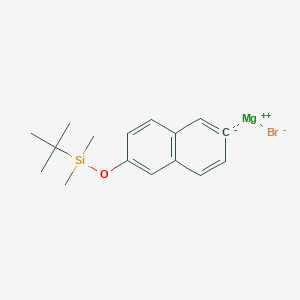
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF is a compound used in a variety of scientific applications. It is a zinc bromide salt with a benzyloxyhexyl group attached to it and is soluble in THF. This compound has a variety of applications in the scientific research field due to its stability, solubility, and reactivity. It is used in a variety of biochemical and physiological experiments and lab experiments, and is a useful tool for many research projects.
作用機序
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF works by forming a complex with the molecules it is reacting with. This complex is formed due to the benzyloxyhexyl group, which is able to interact with the molecules it is reacting with. This interaction is what allows the compound to act as a catalyst, promoting the formation of new bonds between the molecules.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a synthetic compound that is not found naturally in the body, and as such, it does not have any direct effects on the body. It is used in scientific research applications, and as such, its effects are limited to the laboratory.
実験室実験の利点と制限
The main advantages of using 6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF for laboratory experiments are its stability, solubility, and reactivity. It is a stable compound that is soluble in THF, making it easy to use in a variety of experiments. It is also highly reactive, allowing it to act as a catalyst in a variety of reactions. However, it is important to note that it is a synthetic compound and not found naturally in the body, so it should be used with caution in experiments involving living organisms.
将来の方向性
There are many potential future directions for the use of 6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF. For example, it could be used in the synthesis of more complex organic compounds, such as pharmaceuticals or polymers. It could also be used to catalyze the formation of new bonds between molecules, allowing for the synthesis of more complex structures. Additionally, it could be used to control the color and intensity of dyes and pigments, allowing for more precise control over the color of the final product. Finally, it could be used to control the length and structure of polymers, allowing for more precise control over the properties of the final product.
合成法
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF can be synthesized through a two-step process. The first step involves reacting zinc bromide with benzyloxyhexyl chloride in THF, with the use of a base such as sodium hydroxide. This reaction produces the desired compound. The second step involves purifying the compound by recrystallization or distillation.
科学的研究の応用
6-(Benzyloxy)hexylzinc bromide, 0.50 M in THF is used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis, as it can be used to promote the formation of new bonds between two molecules. It is also used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of polymers, as it can be used to control the length and structure of the polymer chains. Additionally, it is used in the synthesis of dyes and pigments, as it can be used to control the color and intensity of the dye or pigment.
特性
IUPAC Name |
bromozinc(1+);hexoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZDRGSQFXDNN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCOCC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

